molecular formula C15H20BrClO4 B562198 (S)-2-Bromomethyl-2-hydroxy-8-(4-chlorophenoxy)octanoic Acid CAS No. 467235-27-4

(S)-2-Bromomethyl-2-hydroxy-8-(4-chlorophenoxy)octanoic Acid

Cat. No.: B562198
CAS No.: 467235-27-4
M. Wt: 379.675
InChI Key: DWOYOYYLEZEUMR-OAHLLOKOSA-N
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Description

(S)-2-Bromomethyl-2-hydroxy-8-(4-chlorophenoxy)octanoic Acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromomethyl group, a hydroxy group, and a chlorophenoxy group attached to an octanoic acid backbone. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Bromomethyl-2-hydroxy-8-(4-chlorophenoxy)octanoic Acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by the introduction of the hydroxy and chlorophenoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Bromomethyl-2-hydroxy-8-(4-chlorophenoxy)octanoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The bromomethyl group can be reduced to a methyl group.

    Substitution: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromomethyl group with an amine could produce an amine derivative.

Scientific Research Applications

(S)-2-Bromomethyl-2-hydroxy-8-(4-chlorophenoxy)octanoic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (S)-2-Bromomethyl-2-hydroxy-8-(4-chlorophenoxy)octanoic Acid exerts its effects involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxy and chlorophenoxy groups may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromomethyl-2-hydroxy-8-(4-methylphenoxy)octanoic Acid
  • 2-Bromomethyl-2-hydroxy-8-(4-fluorophenoxy)octanoic Acid
  • 2-Bromomethyl-2-hydroxy-8-(4-nitrophenoxy)octanoic Acid

Uniqueness

(S)-2-Bromomethyl-2-hydroxy-8-(4-chlorophenoxy)octanoic Acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the chlorophenoxy group distinguishes it from other similar compounds, potentially leading to different biological activities and chemical reactivity.

Properties

IUPAC Name

(2S)-2-(bromomethyl)-8-(4-chlorophenoxy)-2-hydroxyoctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrClO4/c16-11-15(20,14(18)19)9-3-1-2-4-10-21-13-7-5-12(17)6-8-13/h5-8,20H,1-4,9-11H2,(H,18,19)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOYOYYLEZEUMR-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCC(CBr)(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OCCCCCC[C@@](CBr)(C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652494
Record name (2S)-2-(Bromomethyl)-8-(4-chlorophenoxy)-2-hydroxyoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467235-27-4
Record name (2S)-2-(Bromomethyl)-8-(4-chlorophenoxy)-2-hydroxyoctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467235-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-(Bromomethyl)-8-(4-chlorophenoxy)-2-hydroxyoctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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